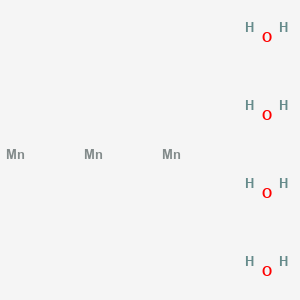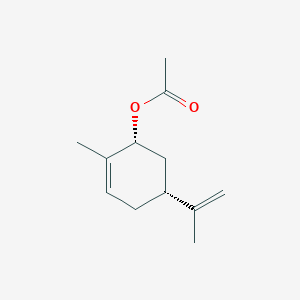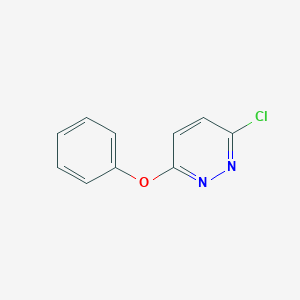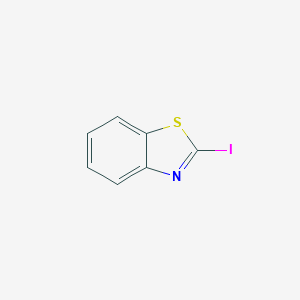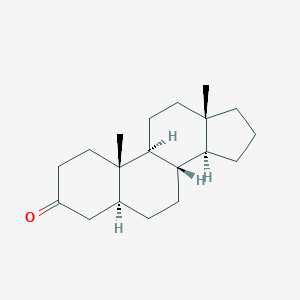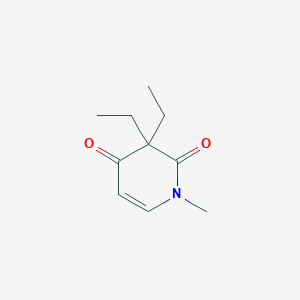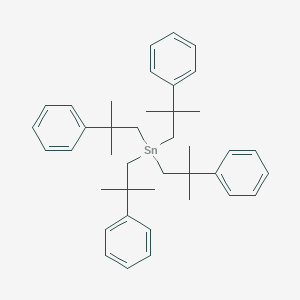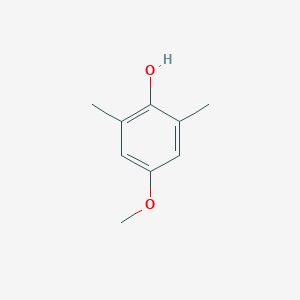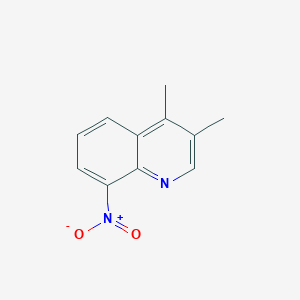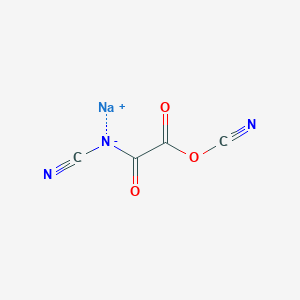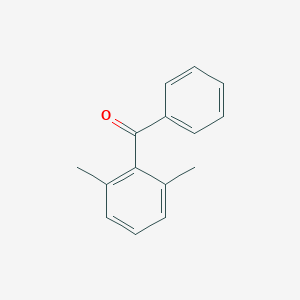
2,6-Dimethylbenzophenone
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for 2,6-Dimethylbenzophenone were not found, a related compound, Ethyl 2,6-Dimethoxybenzoate, was synthesized through the acid-catalyzed esterification of 2,6-dimethoxybenzoic acid in the presence of absolute ethanol .Molecular Structure Analysis
The molecular structure of 2,6-Dimethylbenzophenone is characterized by its molecular formula C15H14O. Further structural analysis would require more specific data or experimental results.Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dimethylbenzophenone were not found in the search results. Such properties can include melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
UV Light Stabilization : 2,5-Dimethylbenzophenone, a closely related compound, is extensively used as a UV light stabilizer in plastics, cosmetics, and films. It is produced by the benzoylation of p-xylene using clay-supported catalysts. This process overcomes the problems posed by homogeneous catalysts and eliminates effluent disposal issues (Yadav, Asthana & Kamble, 2003).
Synthesis of Hydroxylic Compounds : 2-Methyl- and 2,4-dimethylbenzophenone were irradiated with various dienophiles, leading to regiospecific formation of hydroxylic compounds. This method enabled the synthesis of various substituted naphthols (Pfau, Rowe & Heindel, 1978).
Photoenolization Studies : The photoenolization of 2,4-dimethylbenzophenone, a compound similar to 2,6-dimethylbenzophenone, indicates a high degree of reactivity and the formation of isomeric enols. This study highlights the reactivity and transient formation in the photolysis of these compounds (Porter & Tchir, 1971).
Chemical Transformations in Catalysis : 2-(2',6'-Dimethylphenylazo)-4-methylphenol undergoes a unique transformation when reacting with ruthenium and osmium, involving the migration of a methyl group to the metal center via oxidation. This showcases novel chemical transformations in catalysis (Acharyya et al., 2003).
Nuclear Magnetic Resonance Studies : Protonated 2,2′-dimethylbenzophenone shows distinct methyl signals in NMR spectroscopy, providing insights into the molecular structure and behavior of such compounds (Linde et al., 1968).
Photochemistry in Aqueous Solutions : The photochemical behavior of 2,6-dimethylphenol, closely related to 2,6-dimethylbenzophenone, was studied, revealing the formation of oxidized products and the cleavage of the aromatic ring, demonstrating the compound's reactivity under specific conditions (Mazellier et al., 1998).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,6-dimethylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-7-6-8-12(2)14(11)15(16)13-9-4-3-5-10-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPDHOUFKMTSHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150608 | |
| Record name | 2,6-Dimethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylbenzophenone | |
CAS RN |
1139-60-2 | |
| Record name | 2,6-Dimethylbenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1139-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethylbenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001139602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethylbenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



